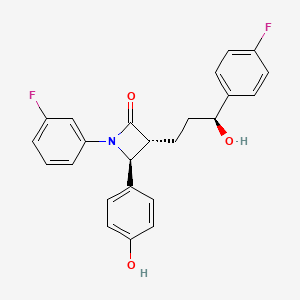

Ezetimibe 3-Fluoro Impurity

説明

Ezetimibe 3-Fluoro Impurity is a degradation product of the cholesterol absorption inhibitor, Ezetimibe. Ezetimibe is widely used to reduce cholesterol levels in patients with hypercholesterolemia. The presence of impurities, such as the 3-Fluoro Impurity, is critical to understand as they can impact the efficacy and safety of the pharmaceutical product .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Ezetimibe 3-Fluoro Impurity involves several synthetic steps. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate the impurity from the main compound. The synthetic route typically involves the reaction of Ezetimibe with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure the purity and quality of the compound. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as preparative HPLC. The isolated impurity is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure .

化学反応の分析

Types of Reactions: Ezetimibe 3-Fluoro Impurity undergoes various chemical reactions, including:

Oxidation: The impurity can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The fluorine atom in the impurity can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as hydroxide ions, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .

科学的研究の応用

Analytical Chemistry

Ezetimibe 3-Fluoro Impurity serves as a reference standard in analytical chemistry. It is utilized to:

- Study Stability and Degradation Pathways : Researchers analyze how Ezetimibe degrades under various conditions to ensure product integrity over time.

- Quality Control : The impurity is integral in the quality control processes of Ezetimibe formulations, ensuring that the levels of impurities remain within acceptable limits as defined by regulatory bodies .

Biological Studies

In biological research, this compound is investigated for:

- Potential Biological Activity : Studies explore how the impurity interacts with biological targets, which may offer insights into its effects on cholesterol metabolism and absorption.

- Impact on Drug Efficacy : Understanding how impurities like the 3-Fluoro variant affect the pharmacodynamics of Ezetimibe can lead to improved therapeutic strategies for managing hypercholesterolemia .

Medical Research

The medical implications of this compound include:

- Safety Assessments : Research focuses on how impurities might influence the safety profile of Ezetimibe in patients. This includes examining potential hypersensitivity reactions and adverse events associated with impurities in drug formulations .

- Post-Marketing Surveillance : Data collected from post-marketing studies contribute to understanding the long-term effects of Ezetimibe and its impurities on patient health outcomes .

Industrial Applications

In the pharmaceutical industry, this compound is applied in:

- Impurity Profiling : The compound aids in characterizing impurities during the manufacturing process, ensuring compliance with regulatory standards for drug purity .

- Process Optimization : Knowledge of this impurity's formation helps refine synthesis methods to minimize undesirable by-products during Ezetimibe production .

Case Studies

Several case studies have highlighted the significance of impurity profiling in drug development:

- A study published in The Open Conference Proceedings Journal detailed how alkaline hydrolysis conditions could lead to degradation products like the this compound. This research emphasized the importance of understanding degradation pathways to ensure drug safety and efficacy .

- Another investigation focused on the synthesis and characterization of various impurities related to Ezetimibe, including the 3-Fluoro variant. This study provided insights into how these impurities are formed during synthesis and their potential impact on drug quality .

作用機序

The mechanism of action of Ezetimibe 3-Fluoro Impurity is not well-defined, as it is primarily a degradation product. it is essential to study its interactions with biological targets to understand its potential effects. The impurity may interact with the same molecular targets as Ezetimibe, such as the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in cholesterol absorption .

類似化合物との比較

Ezetimibe: The parent compound, which inhibits cholesterol absorption.

Desfluoro Ezetimibe: Another impurity lacking the fluorine atom.

Methyl Ezetimibe: A methylated impurity of Ezetimibe

Uniqueness: Ezetimibe 3-Fluoro Impurity is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other impurities. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets .

生物活性

Ezetimibe 3-Fluoro Impurity is a degradation product of Ezetimibe, a widely used cholesterol absorption inhibitor. Understanding the biological activity of this impurity is crucial for evaluating its safety and efficacy in pharmaceutical formulations. This article explores the mechanisms, biochemical pathways, and relevant case studies related to the biological activity of this compound.

Target Protein: Niemann-Pick C1-Like 1 (NPC1L1)

Ezetimibe and its impurities, including this compound, primarily target the NPC1L1 protein, which is essential for the intestinal absorption of cholesterol. By inhibiting this protein, Ezetimibe reduces cholesterol absorption without affecting the uptake of fat-soluble vitamins and other nutrients.

Mode of Action

The compound binds to NPC1L1, preventing cholesterol from being absorbed in the small intestine. This mechanism leads to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo-B), and non-high-density lipoprotein cholesterol (non-HDL-C) levels in the bloodstream .

Cellular Effects

this compound exhibits similar cellular effects to those of Ezetimibe by reducing cholesterol absorption in enterocytes. The interaction with NPC1L1 suggests that this impurity may also modulate cholesterol metabolism .

Pharmacokinetics

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized into its active form, ezetimibe-glucuronide. The pharmacokinetic profile of this compound may mirror that of its parent compound due to their structural similarities .

Case Studies and Experimental Data

A systematic review conducted by Esperion evaluated post-marketing surveillance data regarding hypersensitivity reactions associated with Ezetimibe. Out of 18,579 cases analyzed from 2001 to 2023, less than 3% reported hypersensitivity reactions, indicating a favorable safety profile for Ezetimibe and its impurities .

In laboratory studies involving animal models, Ezetimibe demonstrated significant reductions in plasma total cholesterol levels. For instance, in cholesterol-fed rats treated with varying doses of Ezetimibe, plasma total cholesterol levels decreased significantly compared to untreated controls .

Comparison with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Ezetimibe | Inhibits NPC1L1 to reduce cholesterol absorption | Established therapeutic agent for hypercholesterolemia |

| This compound | Similar to Ezetimibe but with fluorine modification | Potentially altered reactivity and stability due to fluorine |

| Desfluoro Ezetimibe | Lacks fluorine; may exhibit different properties | Comparison can reveal the impact of fluorine on activity |

| Methyl Ezetimibe | Methylated variant; effects on solubility | Investigates how methylation alters biological activity |

Chemical Reactivity

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:

- Oxidation: Can be oxidized using agents like hydrogen peroxide.

- Reduction: Can be reduced using sodium borohydride.

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

特性

IUPAC Name |

(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWZOIHXNLVZMK-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700622-06-5 | |

| Record name | 1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, (3R,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NRJ8FJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。